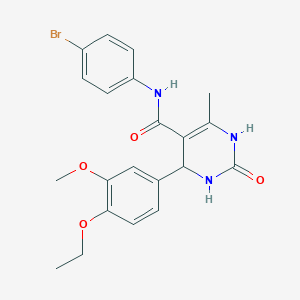
(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a fluorophenyl group (C6H4F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The cyanomethyl group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and cyanomethyl groups could impact its solubility, while the fluorophenyl group could affect its reactivity .Aplicaciones Científicas De Investigación
Enamide Synthesis and Application
Enamides, including compounds structurally related to "(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide," are bioactive pharmacophores in natural products and serve as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, especially Z-enamides, has been challenging. However, a general method for isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This advancement opens pathways for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, showcasing the versatility of enamides in organic synthesis and potential pharmaceutical applications (Trost et al., 2017).
Material Science: Polyamides with Terminal Cyano Groups
In material science, the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups has been significant. These polymers exhibit excellent solubility, outstanding thermal stability, and can undergo thermal crosslinking to form heat-resistant resin. Such materials demonstrate potential uses as processable and heat-resistant polymeric materials, highlighting the role of cyano-functionalized compounds in developing high-performance polymers (Yu et al., 2009).
Fluorescent Chemosensors for Metal Ions
The development of fluorescent chemosensors for detecting metal ions, such as Zn(II), is another research area where structurally similar compounds are utilized. Fluorescent chemosensors based on polyaminophenolic structures have been investigated for their ability to detect Zn(II) ions in aqueous solutions. These studies are crucial for designing new efficient fluorescent chemosensors for both H+ and Zn(II) ions, with applications in biological and environmental monitoring (Ambrosi et al., 2009).
Propiedades
IUPAC Name |
(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDAQZFWLSFFKC-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)


![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)








![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)
